![molecular formula C17H24O5 B1248267 (1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde](/img/structure/B1248267.png)

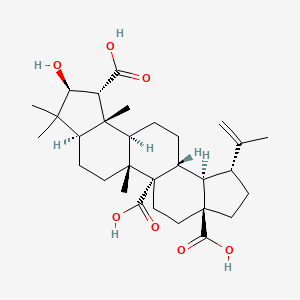

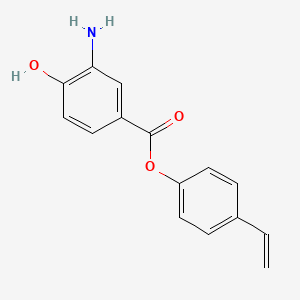

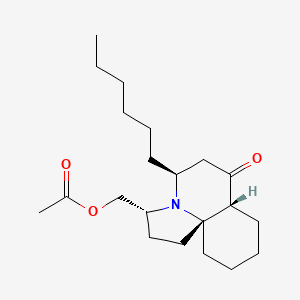

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It was discovered in 1970 by Borel and Stahelin during their search for new antifungal treatments . This compound is known for its immunosuppressive properties, which have been widely exploited in clinical settings, particularly in organ transplantation and the treatment of autoimmune diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde is synthesized through a complex process involving non-ribosomal peptide synthetase (NRPS). The enzyme responsible for its synthesis, cyclosporine synthetase (CySyn), is one of the most complex NRPS systems known, capable of catalyzing a total of 40 partial reaction steps . The synthesis involves the activation, modification, and polymerization of constituent amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated .

Industrial Production Methods

Industrial production of this compound is typically achieved through submerged fermentation of Tolypocladium inflatum. This method involves optimizing various parameters such as pH, temperature, and nutrient concentration to maximize yield . The fermentation broth is then subjected to chromatographic techniques for purification .

Análisis De Reacciones Químicas

Types of Reactions

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde undergoes various chemical reactions, including cyclization, which is crucial for its synthesis . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.

Common Reagents and Conditions

The synthesis of this compound involves the use of specific amino acids and methylation reagents. The cyclization reaction is facilitated by specific enzymes that ensure the correct folding and formation of the cyclic structure .

Major Products Formed

The primary product of these reactions is this compound itself, which is a neutral, lipophilic, cyclic undecapeptide . Other minor products may include various cyclosporin analogs formed during the fermentation process .

Aplicaciones Científicas De Investigación

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde has a wide range of scientific research applications:

Mecanismo De Acción

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the transcription of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, making it an effective immunosuppressant .

Comparación Con Compuestos Similares

Similar Compounds

Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.

FK-506: Similar to Tacrolimus, it inhibits T-cell activation by blocking calcineurin.

Uniqueness

This compound is unique due to its cyclic structure and the presence of N-methylated amino acids, which contribute to its stability and lipophilicity . Its ability to selectively inhibit T-cell activation without affecting other immune cells makes it a valuable therapeutic agent .

Propiedades

Fórmula molecular |

C17H24O5 |

|---|---|

Peso molecular |

308.4 g/mol |

Nombre IUPAC |

(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde |

InChI |

InChI=1S/C17H24O5/c1-4-5-6-7-10-11(9-18)14-17(15(22-17)13(10)20)8-12(19)16(2,3)21-14/h9,12,14-15,19H,4-8H2,1-3H3/t12-,14-,15-,17+/m1/s1 |

Clave InChI |

ODZUPGUSIOTTSS-MMTVNHQJSA-N |

SMILES isomérico |

CCCCCC1=C([C@@H]2[C@@]3(C[C@H](C(O2)(C)C)O)[C@@H](C1=O)O3)C=O |

SMILES canónico |

CCCCCC1=C(C2C3(CC(C(O2)(C)C)O)C(C1=O)O3)C=O |

Sinónimos |

cytosporin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)

![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)

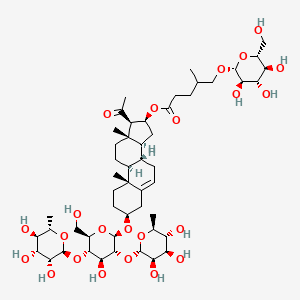

![(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B1248194.png)